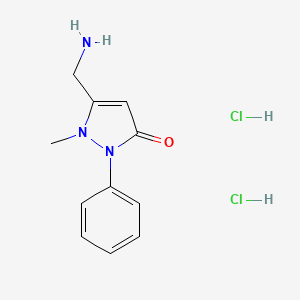

![molecular formula C15H14ClN3O2 B2440496 N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide CAS No. 352013-01-5](/img/structure/B2440496.png)

N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

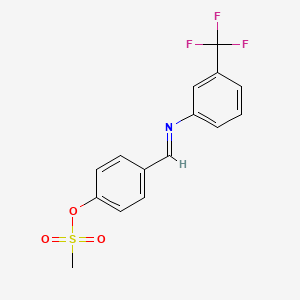

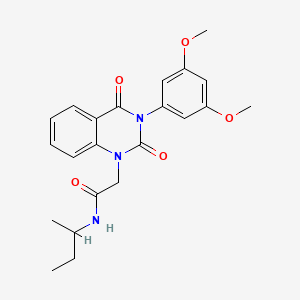

“N-[(4-chlorophenyl)methyl]-N’-(pyridin-2-ylmethyl)oxamide” is a chemical compound that contains a chlorophenyl group, a pyridinyl group, and an oxamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The chlorophenyl and pyridinyl groups are aromatic, meaning they have a cyclic structure with alternating single and double bonds . The oxamide group contains a carbonyl (C=O) and an amide (C-NH2) functional group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The chlorophenyl group might undergo electrophilic aromatic substitution reactions, while the oxamide group could participate in various reactions involving the carbonyl or amide functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxamide group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

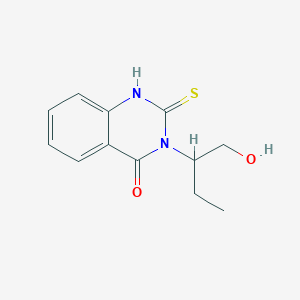

Anticonvulsant Enaminones Crystal Structure Analysis : The crystal structures of anticonvulsant enaminones, including N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide, were determined. The cyclohexene rings adopt sofa conformations, and the intermolecular N–H⋯OC hydrogen bonds form infinite chains of molecules, contributing to the stability and interaction of the compounds (Kubicki, Bassyouni, & Codding, 2000).

Crystal Structure of N-(pyridin-2-ylmethyl)benzamide Derivative : An N-(pyridin-2-ylmethyl)benzamide derivative, closely related to this compound, was studied for its crystal structure. The study highlighted the orientation of the pyridine ring with respect to the benzene ring, influencing molecular interactions (Artheswari, Maheshwaran, & Gautham, 2019).

Synthesis and Biological Evaluation

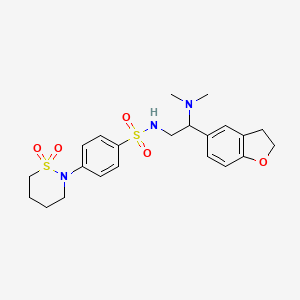

- Synthesis of Tetrahydropyrimidine-2-thiones : this compound was used in the synthesis of tetrahydropyrimidine-2-thiones and thiazolo[3,2-a]pyrimidine derivatives. These compounds showed significant inhibition on bacterial and fungal growth, indicating potential biological applications (Akbari et al., 2008).

Material Science and Polymer Chemistry

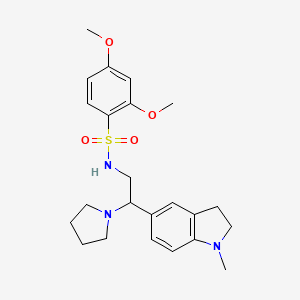

- Aromatic Polyamides Synthesis : New aromatic polyamides containing this compound units were synthesized, showing enhanced thermal stability and excellent solubility. The presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains contributed to their properties (Choi & Jung, 2004).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-[(4-Chlorophenyl)methyl]-N’-[(pyridin-2-yl)methyl]ethanediamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) in humans . VEGFR1 plays a crucial role in angiogenesis, a process that allows the formation of new blood vessels from pre-existing ones. This is particularly important in various physiological and pathological processes, including wound healing, inflammation, and tumor growth .

Mode of Action

The interaction likely involves the inhibition of the receptor, which subsequently disrupts the signaling pathways that lead to angiogenesis .

Biochemical Pathways

The inhibition of VEGFR1 by N-[(4-Chlorophenyl)methyl]-N’-[(pyridin-2-yl)methyl]ethanediamide affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, and its disruption leads to the inhibition of new blood vessel formation. The downstream effects include reduced nutrient supply to rapidly dividing cells, such as those found in tumors, potentially leading to their death .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

The molecular and cellular effects of N-[(4-Chlorophenyl)methyl]-N’-[(pyridin-2-yl)methyl]ethanediamide’s action primarily involve the inhibition of angiogenesis . By blocking the VEGF signaling pathway, the compound prevents the formation of new blood vessels, which can lead to the death of rapidly dividing cells that rely on these vessels for nutrients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(4-Chlorophenyl)methyl]-N’-[(pyridin-2-yl)methyl]ethanediamide. It’s important to note that factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of many compounds .

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c16-12-6-4-11(5-7-12)9-18-14(20)15(21)19-10-13-3-1-2-8-17-13/h1-8H,9-10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGZGJOMTQBCPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)

![2-[2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2440429.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2440435.png)